molecular formula C18H18BrN3S2 B3290799 4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide CAS No. 868153-21-3

4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Cat. No. B3290799
CAS RN: 868153-21-3
M. Wt: 420.4 g/mol
InChI Key: SROWRAFVXVZBCG-UHFFFAOYSA-N
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Description

The compound “4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals, and a bromobenzenecarbothioyl group, which suggests the presence of a bromine atom attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation and bromination . The synthesis of bromobenzene derivatives typically involves the reaction of bromine with benzene in the presence of a Lewis acid catalyst .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploration of its potential applications. For instance, functionalized derivatives of thiophene, a related compound, have shown promising developments towards new technologies in electronics .

properties

IUPAC Name

4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S2/c19-15-6-4-5-14(13-15)17(23)21-9-11-22(12-10-21)18(24)20-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROWRAFVXVZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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